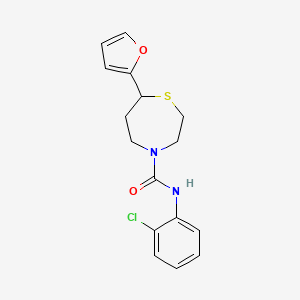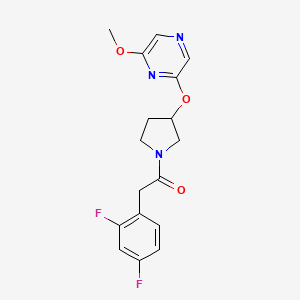![molecular formula C8H16N2O B2736065 2-(2-Methoxyethyl)-2,5-diazabicyclo[2.2.1]heptane CAS No. 1312705-70-6](/img/structure/B2736065.png)
2-(2-Methoxyethyl)-2,5-diazabicyclo[2.2.1]heptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-Methoxybicyclo[2.2.1]heptane” is a molecular structure with the formula C8H14O . It has an average mass of 126.196 Da and a monoisotopic mass of 126.104462 Da .
Synthesis Analysis
The synthesis of functionalized bicyclo[2.2.1]heptanes can be achieved through a sequential Diels Alder reaction/rearrangement sequence . This method has been used to create diverse functionalized bicyclo[2.2.1]heptanes as novel floral and woody odorants . The outcome of the rearrangement depends on the substitution pattern of the dienes .
Molecular Structure Analysis
The molecular structure of “2-Methoxybicyclo[2.2.1]heptane” includes one hydrogen bond acceptor, zero hydrogen bond donors, and one freely rotating bond . Its polar surface area is 9 Ų, and its molar refractivity is 36.7±0.4 cm³ .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of functionalized bicyclo[2.2.1]heptanes include a sequential Diels Alder reaction/rearrangement sequence . The reaction sequence comprises a domino Diels Alder and two consecutive 1,2-shifts .
Physical And Chemical Properties Analysis
“2-Methoxybicyclo[2.2.1]heptane” has a density of 1.0±0.1 g/cm³, a boiling point of 158.6±8.0 °C at 760 mmHg, and a vapor pressure of 3.4±0.3 mmHg at 25°C . Its enthalpy of vaporization is 37.9±3.0 kJ/mol, and its flash point is 40.4±14.2 °C .
Scientific Research Applications
Asymmetric Synthesis
“2-(2-Methoxyethyl)-2,5-diazabicyclo[2.2.1]heptane” can be used in asymmetric synthesis. Organocatalysed asymmetric Michael additions of substituted tri-ketopiperazines to enones afford products in high yield and enantiomeric ratio (er). Further modification delivers products possessing natural product (NP) scaffolds including diazabicyclo[2.2.1]heptane .
Natural Product-like Motifs
This compound can be used to gain access to several interesting natural product-like motifs. Structures including various diazabicyclo-[2.2.1]heptane core structures and proline amides would be available via initial asymmetric Michael addition of a TKP, followed by TKP manipulations involving ring-opening .
Biologically Active Products
The diazabicyclo-[2.2.1]heptane structures are especially interesting as core components of biologically active products .
Oxygenated 2-azabicyclo [2.2.1]heptanes
A palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes can be used to synthesize oxygenated 2-azabicyclo [2.2.1]heptanes. This reaction proceeds efficiently with a broad array of substrates. The products could be further functionalized to build up a library of bridged aza-bicyclic structures .
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
2-(2-methoxyethyl)-2,5-diazabicyclo[2.2.1]heptane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O/c1-11-3-2-10-6-7-4-8(10)5-9-7/h7-9H,2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUXKLXFWZJXXNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CC2CC1CN2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Methoxyethyl)-2,5-diazabicyclo[2.2.1]heptane | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3-(Dimethylamino)propyl)-6,7-dimethyl-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2735982.png)
![7-methyl-1H,2H,3H,4H-cyclopenta[b]indol-2-amine](/img/structure/B2735983.png)

![5-{[(E)-(2-chloro-6-fluorophenyl)methylidene]amino}-6-imino-2-oxo-1-phenyl-1,2,3,6-tetrahydro-4-pyrimidinecarbonitrile](/img/structure/B2735987.png)
![N-[Cyano-[3-(trifluoromethyl)phenyl]methyl]-1-(2-methylbutanoyl)piperidine-3-carboxamide](/img/structure/B2735988.png)
![(E)-3-(phenoxymethyl)-6-(2-(thiophen-2-yl)vinyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2735991.png)

![2-[5-Fluoro-2-(oxolan-2-ylmethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B2735995.png)

![butyl 4-[(E)-3-phenylprop-2-enoyl]oxybenzoate](/img/structure/B2735998.png)
![[2-(Methoxymethyl)oxan-2-yl]methanol](/img/structure/B2735999.png)
![2-[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]amino]acetic acid](/img/structure/B2736003.png)

![2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)-N-(9H-purin-6-yl)propanamide](/img/structure/B2736005.png)